molecular formula C18H15N3O2S B14931535 2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B14931535
M. Wt: 337.4 g/mol
InChI Key: WGOANIOYNCPCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a thiadiazole ring fused with a quinazoline moiety, imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate 2-amino-5-mercapto-1,3,4-thiadiazole. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring but differ in the fused triazole moiety.

    1,3,4-Oxadiazoles: These compounds have a similar heterocyclic structure but with an oxygen atom in place of sulfur.

Uniqueness

2-[4-(propan-2-yloxy)phenyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific combination of a thiadiazole ring fused with a quinazoline moiety. This unique structure imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-propan-2-yloxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15N3O2S/c1-11(2)23-13-9-7-12(8-10-13)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)24-16/h3-11H,1-2H3

InChI Key

WGOANIOYNCPCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.